tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate
Overview
Description
This compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains an isoindole group, which is a type of heterocycle . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains an isoindole group, which is a fused ring system containing a five-membered ring attached to a six-membered ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 327.34 . It is a powder at room temperature . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 471.2±28.0 °C at 760 mmHg, and a flash point of 238.8±24.0 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Efficient Synthesis and Intermediary for Nociceptin Antagonists
- Background: Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate and its analogs are significant in synthesizing nociceptin antagonists. Notably, the asymmetric synthesis of these compounds is highlighted for its efficiency and applicability in large-scale operations. For instance, Jona et al. (2009) discuss an efficient synthesis method for a related compound, tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for nociceptin antagonists. Their method includes key steps like diastereoselective reduction and isomerization, proving its applicability for large-scale production and yielding enantiomerically pure compounds (Jona et al., 2009).
Role in Biological Active Compounds Synthesis
- Background: Some derivatives of this compound are essential intermediates in synthesizing biologically active compounds. For example, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib and other biologically active compounds. The synthesis involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and confirming the structure through MS and 1HNMR spectrum (Kong et al., 2016).
Structural and Molecular Insights
- Background: The compound also offers valuable insights into molecular structure and stereochemistry. Richter et al. (2009) studied tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, discussing the dihedral angles and structural configuration, providing foundational knowledge for further chemical manipulations and understanding of this compound's chemical behavior (Richter et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWRGWOOMAMAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.